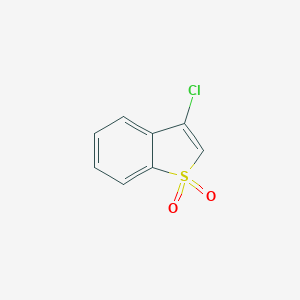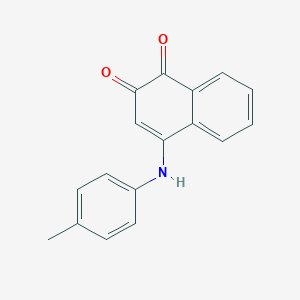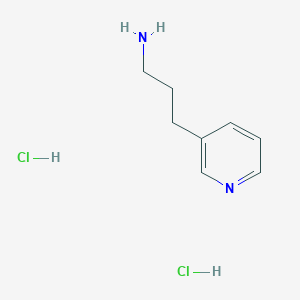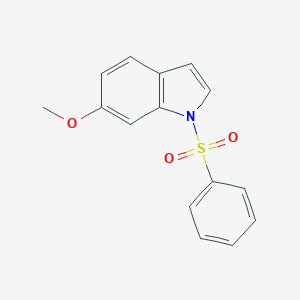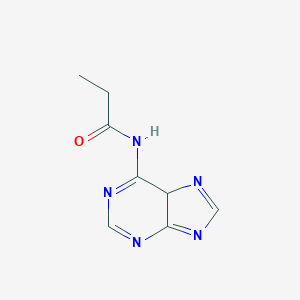
N-(5H-purin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5H-purin-6-yl)propanamide, also known as PPA, is a chemical compound that belongs to the class of purine analogues. It has been widely used in scientific research for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of N-(5H-purin-6-yl)propanamide involves its conversion into 6-thiopurine nucleotides, which can then be incorporated into DNA and RNA. This incorporation leads to the disruption of DNA and RNA synthesis, resulting in the inhibition of cell growth and division. N-(5H-purin-6-yl)propanamide has also been shown to activate the adenosine A1 receptor, which plays a role in modulating immune responses and neuroprotection.
生化学的および生理学的効果
N-(5H-purin-6-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of purine synthesis, the induction of apoptosis, and the modulation of immune responses. It has also been shown to enhance cognitive function and memory.
実験室実験の利点と制限
One of the advantages of using N-(5H-purin-6-yl)propanamide in lab experiments is its specificity for purine metabolism, which allows for the selective inhibition of purine synthesis. However, one of the limitations of using N-(5H-purin-6-yl)propanamide is its potential toxicity, which can affect cell viability and lead to false results.
将来の方向性
There are several future directions for the use of N-(5H-purin-6-yl)propanamide in scientific research. One potential direction is the development of N-(5H-purin-6-yl)propanamide as a cancer therapy, either alone or in combination with other drugs. Another potential direction is the use of N-(5H-purin-6-yl)propanamide in neuroprotection and the treatment of neurodegenerative diseases. Additionally, the use of N-(5H-purin-6-yl)propanamide in immunomodulation and the treatment of autoimmune diseases is an area of interest for future research.
合成法
The synthesis of N-(5H-purin-6-yl)propanamide can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloropurine with propanoyl chloride in the presence of a base, while enzymatic synthesis involves the use of purine nucleoside phosphorylase and propanoyl-phosphate as substrates.
科学的研究の応用
N-(5H-purin-6-yl)propanamide has been extensively used in scientific research for its potential applications in various fields, including cancer research, immunology, and neuroscience. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In immunology, N-(5H-purin-6-yl)propanamide has been used to modulate immune responses and treat autoimmune diseases. In neuroscience, N-(5H-purin-6-yl)propanamide has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases.
特性
CAS番号 |
37385-05-0 |
|---|---|
製品名 |
N-(5H-purin-6-yl)propanamide |
分子式 |
C8H9N5O |
分子量 |
191.19 g/mol |
IUPAC名 |
N-(5H-purin-6-yl)propanamide |
InChI |
InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3,(H,9,10,11,12,13,14) |
InChIキー |
XNMMXEJBSBKSSG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
正規SMILES |
CCC(=O)NC1=NC=NC2=NC=NC21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



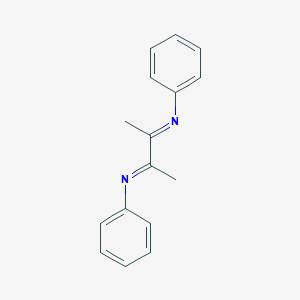
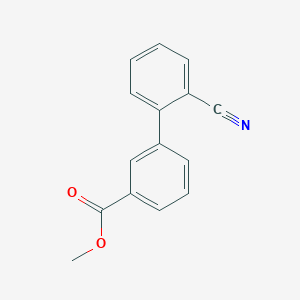
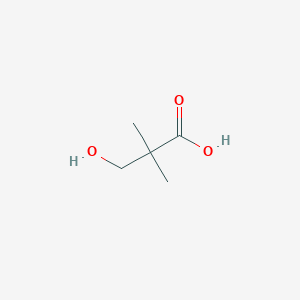
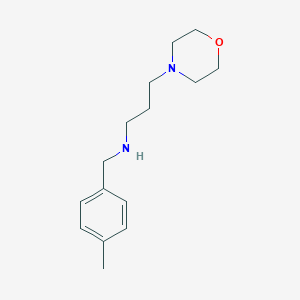
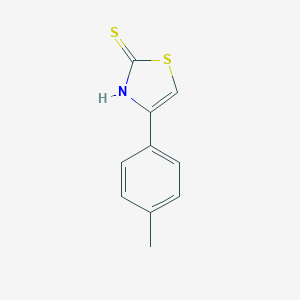
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
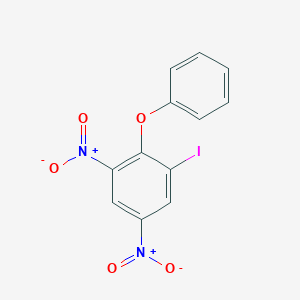
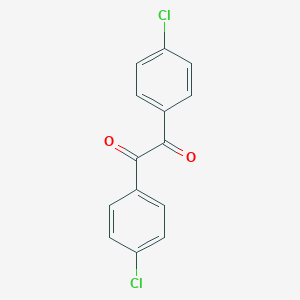
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

